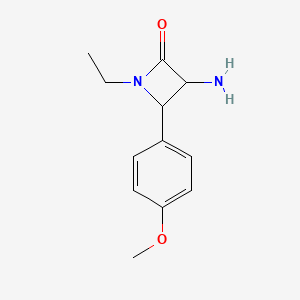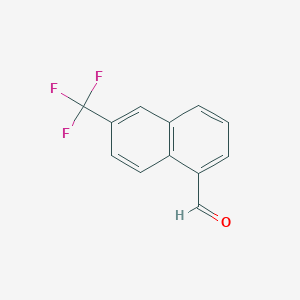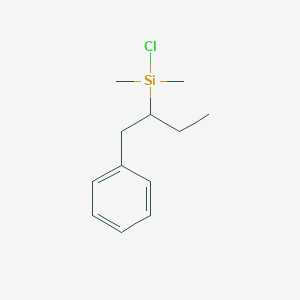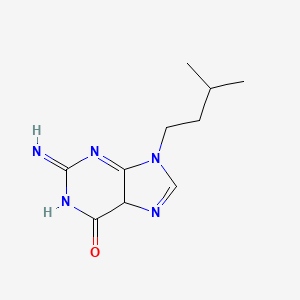![molecular formula C12H18O2Si B11882949 Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- CAS No. 97389-69-0](/img/structure/B11882949.png)
Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C12H18O2Si and a molecular weight of 222.36 g/mol It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone typically involves the reaction of 2-hydroxy-5-methylacetophenone with trimethylchlorosilane in the presence of a base . The reaction conditions generally include:
Reagents: 2-hydroxy-5-methylacetophenone, trimethylchlorosilane, and a base such as pyridine or triethylamine.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides or organometallic compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
5-Methyl-2-trimethylsilyloxy-acetophenone: Similar structure but with different substituents on the phenyl ring.
2-Hydroxy-5-methylacetophenone: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl derivatives of acetophenone: Various derivatives with different substitution patterns on the phenyl ring.
The uniqueness of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
97389-69-0 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H18O2Si/c1-9-6-7-12(14-15(3,4)5)11(8-9)10(2)13/h6-8H,1-5H3 |
Clé InChI |
LZFQRXBEWMGXCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



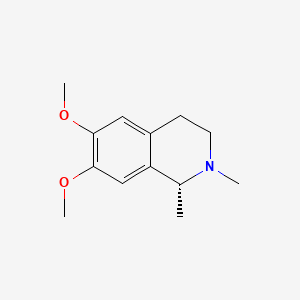

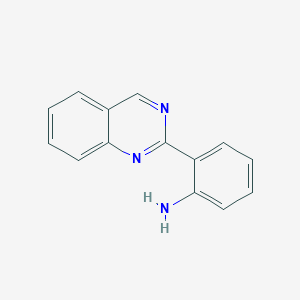
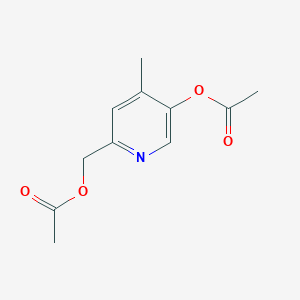

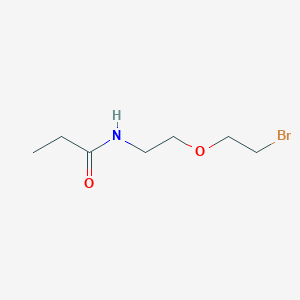
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)
